molecular formula C6H13ClN4S B2583285 5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1808449-93-5

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No. B2583285
M. Wt: 208.71
InChI Key: HTILVSKYFPVVDQ-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a derivative of N-(3-Aminopropyl)methacrylamide Hydrochloride . This compound is typically used in the synthesis of polymers and has applications in materials science and biocompatible materials research .


Molecular Structure Analysis

The molecular structure of a similar compound, N-(3-Aminopropyl)methacrylamide Hydrochloride, has been analyzed . Its molecular formula is C7H14N2O.HCl and its molecular weight is 178.66 . The compound is a solid at 20°C and should be stored under inert gas .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and depend on the specific conditions and reagents used . For example, N-(3-Aminopropyl)methacrylamide Hydrochloride can react with a cross-linker and initiators to form a polymer .


Physical And Chemical Properties Analysis

N-(3-Aminopropyl)methacrylamide Hydrochloride is a white to light yellow powder or crystal . It is air sensitive, hygroscopic, and heat sensitive .

Scientific Research Applications

Corrosion Inhibition

One significant application of triazole derivatives is in the field of corrosion inhibition. For instance, a study on the electrochemical, ToF-SIMS (time of flight-secondary ion mass spectrometry), and computational analysis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) demonstrated its effectiveness as a novel corrosion inhibitor for copper in a saline solution. The study revealed that AMTT exhibited a corrosion inhibition efficiency of over 94% at certain concentrations, highlighting its potential as a protective agent against corrosion in metal surfaces (Chauhan et al., 2019).

Antimicrobial and Pharmacological Activities

Triazole derivatives have also been explored for their antimicrobial and pharmacological properties. For example, the synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole revealed their potential antimicrobial and antitubercular activities, suggesting their applicability in developing new therapeutic agents (Dave et al., 2007).

Material Science and Biopolymer Modification

Another study focused on triazole modified chitosan, an innovative biopolymer synthesized through the chemical modification of chitosan using 4-amino-5-methyl-1,2,4-triazole-3-thiol. This modified biopolymer showed significant corrosion inhibition efficiency on carbon steel in hydrochloric acid, with a maximum efficiency of over 95%. This research illustrates the potential of triazole compounds in enhancing the properties of biopolymers for various industrial applications (Chauhan et al., 2019).

Luminescent and Nonlinear Optical Properties

The synthesis and characterization of triazole derivatives also extend to their application in understanding luminescent and nonlinear optical properties. A combined experimental and DFT study on 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione explored its photophysical properties, revealing insights into its geometric, electronic, and nonlinear optical properties. This compound displayed a significantly higher first static hyperpolarizability than urea, indicating its potential use in nonlinear optical materials (Nadeem et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, Tris(3-aminopropyl)amine, indicates that it can cause severe skin burns and eye damage . It may also cause respiratory irritation . Proper protective measures should be taken when handling such compounds .

Future Directions

The use of aminopropyl-based compounds in the field of drug delivery is a promising area of research . Their ability to form complexes with drugs and enhance their efficacy suggests potential applications in chemotherapy .

properties

IUPAC Name

3-(3-aminopropyl)-4-methyl-1H-1,2,4-triazole-5-thione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S.ClH/c1-10-5(3-2-4-7)8-9-6(10)11;/h2-4,7H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTILVSKYFPVVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

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